(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
Description
(Z)-2-((2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a benzofuran-3-one derivative characterized by a Z-configuration benzylidene moiety substituted with 2,4-dimethoxy groups. Such structural attributes make it a candidate for pharmaceutical or synthetic intermediate applications, particularly in targeting biological pathways influenced by aryl or heterocyclic frameworks .
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11(20(22)23)26-14-6-7-15-17(10-14)27-18(19(15)21)8-12-4-5-13(24-2)9-16(12)25-3/h4-11H,1-3H3,(H,22,23)/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTIRTCZGPDKLY-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound notable for its unique structural features, including a benzofuran moiety and methoxy substituents. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound's structure comprises:
- Benzofuran Core : A fused ring system enhancing biological interactions.
- Methoxy Groups : Located at the 2 and 4 positions of the benzylidene ring, which may influence its reactivity and biological activity.
- Propanoic Acid Functional Group : Potentially increases solubility and interaction with biological systems.
Antioxidant Properties
The compound may exhibit significant antioxidant activity due to its aromatic structure, which allows it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress and related diseases.
Antimicrobial Activity
Similar compounds have demonstrated efficacy against various pathogens. Preliminary investigations suggest that this compound could possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It could inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory conditions.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on binding affinity and selectivity are essential for understanding these mechanisms.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Initial reactions to create the fused ring structure.
- Introduction of Methoxy Groups : Specific reactions to attach methoxy groups at designated positions.
- Addition of Propanoic Acid : Final steps to incorporate the propanoic acid moiety.
Comparative Analysis with Similar Compounds
The following table summarizes several structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methoxyphenylacetic Acid | Aromatic ring with carboxylic acid | Anti-inflammatory properties |
| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde | Known for synthesizing various derivatives |
| 5-Methoxyflavone | Flavonoid structure | Strong antioxidant activity |
| 3-Hydroxyflavone | Hydroxy-substituted flavonoid | Antioxidant and anti-inflammatory effects |
Case Studies
- Antioxidant Activity Study : A study using DPPH radical scavenging assays indicated that compounds similar to this compound exhibited significant free radical scavenging capabilities.
- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound were effective against MRSA strains, outperforming traditional antibiotics like ampicillin in certain cases.
- Anti-inflammatory Research : Investigations into its effect on COX enzyme inhibition revealed a dose-dependent response, suggesting potential for therapeutic use in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional features of the target compound with analogs from the provided evidence:
Structural and Functional Analysis
Substituent Effects
- Electron-Donating Groups (Methoxy) : The 2,4-dimethoxy groups in the target compound enhance solubility and stabilize the benzylidene moiety through resonance. In contrast, the 3,4,5-trimethoxy analog () exhibits higher hydrophilicity, which may improve pharmacokinetic profiles .
Functional Group Impact
- Propanoic Acid vs. Esters: The propanoic acid group in the target compound and promotes ionization at physiological pH, favoring interactions with charged biomolecules.
Stereochemical Considerations
The Z-configuration is conserved across all analogs, critical for maintaining the planar conformation of the benzylidene-benzofuran system. This configuration optimizes π-π stacking and charge-transfer interactions in supramolecular or receptor-binding contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
